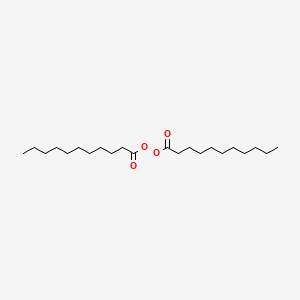

Diundecanoyl peroxide

説明

Diundecanoyl peroxide (C22H42O4) is an organic peroxide characterized by two undecanoyl (11-carbon acyl) groups linked via a peroxide bridge. It is primarily utilized as a radical initiator in polymerization reactions and industrial processes requiring controlled decomposition to generate free radicals. Structurally, its long aliphatic chains confer distinct thermal stability compared to shorter-chain or aromatic peroxides. However, like other peroxides, it is inherently unstable under specific conditions (e.g., elevated temperatures, contamination) and poses explosion risks if mishandled .

特性

CAS番号 |

7483-71-8 |

|---|---|

分子式 |

C22H42O4 |

分子量 |

370.6 g/mol |

IUPAC名 |

undecanoyl undecaneperoxoate |

InChI |

InChI=1S/C22H42O4/c1-3-5-7-9-11-13-15-17-19-21(23)25-26-22(24)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |

InChIキー |

QNVACCYMILONCX-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Diundecanoyl peroxide can be synthesized through the reaction of undecanoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the peroxide.

Industrial Production Methods

In industrial settings, diundecanoyl peroxide is produced using a similar method but on a larger scale. The process involves careful control of temperature and reaction conditions to ensure the stability and purity of the product. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield.

化学反応の分析

General Reactivity of Organic Peroxides

Organic peroxides share a weak O–O bond (bond dissociation energy: 20–50 kcal/mol), making them prone to homolytic cleavage under heat, UV light, or catalytic conditions . Key reaction pathways include:

-

Thermal decomposition : Generates free radicals (R- ), initiating chain reactions.

-

Oxidation : Acts as strong oxidizers in acidic or alkaline conditions.

-

Disproportionation : Self-react to form stable products (e.g., alcohols, ketones).

For diundecanoyl peroxide, decomposition would likely yield:

Catalyzed Decomposition Mechanisms

Transition metals (Fe²⁺, Mn²⁺) accelerate peroxide breakdown via redox cycling . For example:

-

Fenton-like reaction :

-

Radical propagation :

Oxidation Reactions

In acidic environments, peroxides oxidize substrates like sulfites or alcohols. A hypothetical oxidation of ethanol by diundecanoyl peroxide might follow:

Comparative Reactivity of Peroxides

Research Gaps and Recommendations

No peer-reviewed studies on diundecanoyl peroxide were found in the provided sources. Future work should prioritize:

-

Kinetic studies of thermal decomposition in inert vs. oxidizing atmospheres.

-

Catalytic screening to identify inhibitors or accelerators.

-

Spectroscopic characterization (FTIR, NMR) of reaction intermediates.

科学的研究の応用

Diundecanoyl peroxide has several applications in scientific research:

Chemistry: It is used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

Biology: It is studied for its potential effects on biological systems, particularly in the generation of reactive oxygen species.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the production of polymers, resins, and as a bleaching agent.

作用機序

The mechanism of action of diundecanoyl peroxide involves the homolytic cleavage of the peroxide bond, generating free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include the interaction with unsaturated bonds and the generation of reactive oxygen species.

類似化合物との比較

Critical Notes on Stability and Risks

- Impurity Sensitivity: Both diundecanoyl and dibenzoyl peroxides degrade rapidly in the presence of amines or metal ions, necessitating rigorous purity standards during synthesis and storage .

Q & A

Q. What are the critical safety protocols for handling diundecanoyl peroxide in laboratory settings?

Methodological Answer: Diundecanoyl peroxide, as a peroxide-forming compound, requires stringent safety measures. Key protocols include:

- Regular peroxide testing : Use iodometric titration or commercial test strips to quantify peroxide concentrations before each use. Concentrations exceeding 10 ppm necessitate stabilization or disposal .

- Inert storage : Store under nitrogen or argon to minimize oxidative degradation .

- Labeling : Record dates of receipt, opening, and discard, along with peroxide test results, to ensure traceability .

- Small-scale procurement : Purchase minimal quantities to reduce long-term storage risks .

Q. How can researchers ensure the purity of diundecanoyl peroxide during synthesis?

Methodological Answer:

- Purification : Use column chromatography (e.g., silica gel with hexane-ethyl acetate gradients) to isolate diundecanoyl peroxide from byproducts like carboxylic acids or unreacted precursors .

- Spectroscopic validation : Confirm purity via -NMR (e.g., absence of proton signals at δ 10–12 ppm for carboxylic acids) and FTIR (lack of broad O-H stretches at 2500–3300 cm) .

- Thermal analysis : Differential scanning calorimetry (DSC) can detect decomposition exotherms, indicating impurities or instability .

Advanced Research Questions

Q. What experimental designs mitigate diundecanoyl peroxide’s decomposition during kinetic studies?

Methodological Answer:

- Controlled atmosphere : Conduct reactions in gloveboxes with <1 ppm oxygen to prevent unintended radical chain reactions .

- Low-temperature stabilization : Use cryogenic reactors (e.g., −20°C) to slow peroxide degradation during long-term experiments .

- Real-time monitoring : Employ in-situ Raman spectroscopy to track peroxide bond cleavage (e.g., O-O stretch at ~800 cm) and adjust reaction parameters dynamically .

Q. How do solvent polarity and proticity influence diundecanoyl peroxide’s reactivity?

Methodological Answer:

- Solvent screening : Compare reaction rates in aprotic (e.g., acetonitrile) vs. protic (e.g., ethanol) solvents using UV-Vis spectroscopy to monitor peroxide decomposition (λ~240 nm) .

- Dielectric constant analysis : Correlate solvent polarity (e.g., via Kamlet-Taft parameters) with peroxide stability using Arrhenius plots derived from thermogravimetric analysis (TGA) .

- Radical scavengers : Introduce inhibitors like hydroquinone to isolate solvent effects from radical-mediated pathways .

Q. What computational methods predict diundecanoyl peroxide’s decomposition pathways?

Methodological Answer:

- DFT simulations : Model O-O bond dissociation energies (BDEs) using Gaussian or ORCA software to identify preferential cleavage sites .

- Kinetic Monte Carlo (KMC) : Simulate radical propagation steps under varying temperatures and concentrations to predict byproduct profiles .

- Validation : Cross-reference computational results with GC-MS data on decomposition products (e.g., undecanoic acid) .

Data Contradiction and Reproducibility

Q. How should researchers address contradictory data on diundecanoyl peroxide’s stability across studies?

Methodological Answer:

- Source analysis : Verify storage conditions (e.g., inert gas vs. air exposure) and testing intervals from original studies, as these significantly impact stability .

- Multivariate testing : Replicate experiments under controlled variables (e.g., humidity, light exposure) using a factorial design to isolate confounding factors .

- Collaborative validation : Share raw datasets (e.g., TGA thermograms, NMR spectra) via open-access platforms to enable cross-lab reproducibility checks .

Experimental Optimization

Q. What strategies improve the yield of diundecanoyl peroxide in radical-initiated reactions?

Methodological Answer:

- Catalyst screening : Test transition metal catalysts (e.g., Fe/HO) to enhance initiation efficiency while minimizing side reactions .

- Stoichiometric control : Optimize the molar ratio of undecanoyl chloride to hydrogen peroxide (e.g., 1:1.2) to balance conversion and byproduct formation .

- Flow chemistry : Implement microreactors to improve heat dissipation and reduce localized degradation during exothermic steps .

Analytical Method Development

Q. Which advanced techniques characterize diundecanoyl peroxide’s decomposition intermediates?

Methodological Answer:

- EPR spectroscopy : Detect short-lived radical intermediates (e.g., undecanoyloxyl radicals) using spin-trapping agents like DMPO .

- High-resolution mass spectrometry (HRMS) : Identify transient species (e.g., peroxy esters) with sub-ppm mass accuracy .

- Synchrotron XRD : Resolve crystal structure changes during thermal decomposition to link morphology to reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。